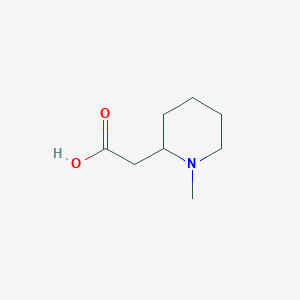

2-(1-Methylpiperidin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBQBRPEHILFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390234 | |

| Record name | (1-methylpiperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107388-72-7 | |

| Record name | (1-methylpiperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 2-(1-Methylpiperidin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The guide delves into the strategic considerations for the synthesis, detailed experimental protocols for each step, mechanistic insights into the key transformations, and practical advice for troubleshooting and ensuring reaction success. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in pharmaceuticals due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. The acetic acid side chain at the 2-position provides a crucial handle for further functionalization and molecular elaboration, making this compound a key intermediate in the synthesis of diverse therapeutic agents.

The synthetic strategy outlined in this guide is a three-step sequence commencing from the readily available starting material, 2-picoline. This approach is designed for efficiency, scalability, and high yields, leveraging well-understood and reliable chemical transformations.

The overall synthetic pathway is as follows:

Caption: Overall synthetic strategy for this compound.

This guide will dissect each of these transformations in detail, providing not only the "how" but also the "why" behind each experimental choice.

Step 1: Synthesis of 2-(Pyridin-2-yl)acetic acid from 2-Picoline

The initial phase of the synthesis focuses on the functionalization of the methyl group of 2-picoline to introduce the acetic acid moiety. A common and effective method involves the formation of 2-picoline N-oxide, followed by a rearrangement and subsequent conversion to the desired carboxylic acid.

Oxidation of 2-Picoline to 2-Picoline N-oxide

The oxidation of the pyridine nitrogen is a crucial first step to activate the methyl group at the 2-position for further reaction. This is typically achieved using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[1]

Reaction:

Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and acetic acid as a byproduct.

Conversion of 2-Picoline N-oxide to 2-(Pyridin-2-yl)acetonitrile

A variation of the Boekelheide reaction can be employed here.[2] Instead of acetic anhydride, which would lead to the hydroxymethylpyridine, we can utilize a cyanating agent to introduce the nitrile group. This is a more direct route to the acetic acid precursor. A common method involves reaction with dimethyl sulfate to form the N-methoxy pyridinium salt, followed by treatment with sodium cyanide.

Reaction:

Mechanistic Insight: The N-oxide is first alkylated by dimethyl sulfate. The resulting N-methoxy group makes the methyl protons at the 2-position acidic. Deprotonation followed by rearrangement and elimination of methanol would lead to a reactive intermediate that is then attacked by the cyanide ion.

Hydrolysis of 2-(Pyridin-2-yl)acetonitrile to 2-(Pyridin-2-yl)acetic acid

The final step in this sequence is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine-containing nitriles to avoid potential side reactions.

Reaction:

Mechanistic Insight: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.

Step 2: Catalytic Hydrogenation of 2-(Pyridin-2-yl)acetic acid

The aromatic pyridine ring is reduced to a saturated piperidine ring in this step. Catalytic hydrogenation is the most common and efficient method for this transformation.

Hydrogenation Protocol

The hydrogenation is typically carried out using a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic solvent like glacial acetic acid.[3][4] The reaction is performed under a hydrogen atmosphere at elevated pressure.

Reaction:

Experimental Protocol: Catalytic Hydrogenation

| Parameter | Value | Rationale/Notes |

| Substrate | 2-(Pyridin-2-yl)acetic acid | Ensure the starting material is of high purity to avoid catalyst poisoning. |

| Catalyst | Platinum(IV) oxide (PtO₂) | A highly effective catalyst for pyridine hydrogenation. Handle with care as it can be pyrophoric when dry and saturated with hydrogen.[5] |

| Solvent | Glacial Acetic Acid | The acidic medium facilitates the reduction of the electron-rich pyridine ring. |

| Hydrogen Pressure | 50-70 bar | Higher pressure increases the rate of reaction. |

| Temperature | Room Temperature to 50 °C | The reaction is typically exothermic. Cooling may be required to maintain the desired temperature. |

| Reaction Time | 12-24 hours | Monitor the reaction progress by TLC or ¹H NMR. |

Detailed Steps:

-

In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-2-yl)acetic acid in glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution. Caution: The catalyst may be pyrophoric. Handle in an inert atmosphere if possible.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at the specified temperature.

-

After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should be kept wet with a solvent (e.g., ethanol) and disposed of properly.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The resulting crude 2-(piperidin-2-yl)acetic acid can be purified by recrystallization or used directly in the next step.

Mechanistic Considerations and Troubleshooting

Mechanism of Hydrogenation: The precise mechanism is complex and occurs on the surface of the catalyst. It is generally believed to involve the adsorption of the pyridine ring onto the platinum surface, followed by the stepwise addition of hydrogen atoms.

Troubleshooting:

-

Incomplete reaction: This could be due to catalyst poisoning (e.g., by sulfur-containing impurities in the starting material), insufficient hydrogen pressure, or inadequate stirring.[6]

-

Side reactions: Over-reduction is generally not a concern in this case. However, incomplete reduction may occur if the reaction is not allowed to proceed to completion.

Step 3: N-Methylation via the Eschweiler-Clarke Reaction

The final step in the synthesis is the methylation of the secondary amine of the piperidine ring to yield the target molecule. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][7]

Eschweiler-Clarke Protocol

Reaction:

Experimental Protocol: N-Methylation

| Parameter | Value | Rationale/Notes |

| Substrate | 2-(Piperidin-2-yl)acetic acid | The crude product from the previous step can often be used directly. |

| Reagents | Formaldehyde (aqueous solution, e.g., 37%) and Formic Acid (e.g., 88-98%) | These are the standard reagents for the Eschweiler-Clarke reaction. |

| Temperature | 90-100 °C (reflux) | The reaction is typically heated to drive it to completion. |

| Reaction Time | 4-8 hours | Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. |

Detailed Steps:

-

To a round-bottom flask, add 2-(piperidin-2-yl)acetic acid, followed by an excess of aqueous formaldehyde and formic acid.

-

Heat the reaction mixture to reflux with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. Caution: This will cause vigorous gas evolution (CO₂).

-

The product can then be extracted into an organic solvent, or if it precipitates, it can be collected by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights and Advantages

Mechanism of the Eschweiler-Clarke Reaction:

Caption: Mechanism of the Eschweiler-Clarke reaction.

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas.[7]

Advantages of the Eschweiler-Clarke Reaction:

-

Selectivity: It selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.

-

Mild Conditions: The reaction is typically run at or near the boiling point of the aqueous solution, and does not require high pressures or highly reactive and hazardous reagents.

-

Scalability: It is a robust and scalable reaction, making it suitable for both laboratory and industrial applications.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

Spectroscopic Data:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(Pyridin-2-yl)acetic acid hydrochloride | ~8.6 (d), ~8.4 (t), ~7.9 (d), ~7.8 (t), ~4.2 (s) | ~170, ~149, ~145, ~140, ~128, ~125, ~45 | [8] |

| 2-(Piperidin-2-yl)acetic acid | Data for the free base is less common; often characterized as the hydrochloride salt. | Data for the free base is less common. | [9] |

| This compound | Characteristic signals for the N-methyl group (~2.3-2.5 ppm, s), the piperidine ring protons, and the methylene protons of the acetic acid side chain. | Characteristic signals for the N-methyl carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid. | - |

Note: Specific chemical shifts will vary depending on the solvent and other experimental conditions. The data provided are approximate ranges.

Safety Considerations

-

2-Picoline and Pyridine Derivatives: These compounds are flammable and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.[9]

-

Hydrogen Peroxide and Acetic Acid: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst. It should only be performed by trained personnel in a properly equipped laboratory.

-

Formaldehyde and Formic Acid: Formaldehyde is a known carcinogen and a sensitizer. Formic acid is corrosive. Both should be handled in a fume hood with appropriate PPE.

Conclusion

The synthetic route to this compound described in this technical guide provides a reliable and efficient method for the preparation of this important building block. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and being mindful of the safety precautions, researchers can successfully synthesize this compound for their drug discovery and development programs. The combination of a well-established functionalization of the pyridine ring, robust catalytic hydrogenation, and a selective N-methylation reaction makes this a powerful and practical synthetic strategy.

References

- CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google P

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]

-

Boekelheide reaction - Wikipedia. [Link]

-

2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

Sources

- 1. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR [m.chemicalbook.com]

- 9. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 2-(1-Methylpiperidin-2-yl)acetic acid

The following technical guide provides an in-depth profile of 2-(1-Methylpiperidin-2-yl)acetic acid , a critical intermediate in the synthesis of ionizable lipids for nucleic acid delivery systems (e.g., mRNA-LNP platforms).

Executive Summary

This compound (CAS 107388-72-7) is a heterocyclic building block characterized by a piperidine ring substituted at the N-position with a methyl group and at the C2-position with an acetic acid moiety.[1][2] While historically utilized as a generic pharmaceutical intermediate, its significance has surged in the era of genomic medicine. It serves as a vital polar head-group precursor for ionizable cationic lipids (such as PNI-559 and related analogs), which are the functional drivers of Lipid Nanoparticles (LNPs) used in mRNA vaccine and therapeutic delivery.

This guide details the compound's physicochemical identity, synthetic pathways, role in LNP formulation, and analytical characterization protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Number | 107388-72-7 |

| IUPAC Name | This compound |

| Synonyms | (1-Methyl-2-piperidinyl)acetic acid; (1-Methylpiperidin-2-yl)ethanoic acid; N-Methyl-homopipecolic acid |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| SMILES | CN1CCCCC1CC(=O)O |

| InChI Key | IZYFKLAMVLELBP-UHFFFAOYSA-N (Isomer specific) |

Physicochemical Specifications

| Property | Specification | Relevance |

| Appearance | White to off-white solid (or crystalline powder) | Quality control baseline. |

| Solubility | Soluble in water, methanol, DCM (as HCl salt) | Critical for biphasic synthesis reactions. |

| pKa (Basic N) | ~8.5 - 9.5 (Estimated) | Determines the ionization profile of the final lipid. |

| pKa (Acidic) | ~4.0 - 5.0 (Carboxylic acid) | Activation site for lipid conjugation. |

| Hygroscopicity | Moderate (often handled as HCl salt) | Requires desiccant storage (-20°C recommended). |

Synthesis & Manufacturing Workflows

The synthesis of this compound typically follows a reduction-alkylation pathway starting from pyridine derivatives. The choice of route affects the stereochemistry (racemic vs. enantiopure), which is critical for lipid packing in LNPs.

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the industrial route starting from 2-Pyridineacetic acid hydrochloride.

Figure 1: Synthetic pathway converting pyridine precursors to the N-methylated piperidine acid.

Detailed Protocol: Reductive Methylation

Objective: Convert 2-piperidineacetic acid to the N-methyl derivative.

-

Reagents: 2-Piperidineacetic acid (1.0 eq), Formaldehyde (37% aq. solution, 2.5 eq), Formic acid (5.0 eq).

-

Reaction:

-

Dissolve 2-piperidineacetic acid in water/methanol (1:1).

-

Add Formaldehyde solution dropwise at 0°C.

-

Add Formic acid slowly.

-

Heat the mixture to reflux (90-100°C) for 12–18 hours (Eschweiler-Clarke conditions).

-

-

Work-up:

-

Concentrate under reduced pressure to remove excess formate/solvent.

-

Acidify with HCl (in dioxane or ether) to precipitate the hydrochloride salt.

-

Recrystallize from Ethanol/Et2O.

-

-

Validation: Check disappearance of secondary amine signal in IR/NMR.

Pharmaceutical Application: Ionizable Lipids (LNP)[8]

The primary utility of CAS 107388-72-7 is as the Head Group Donor for ionizable lipids. In LNP formulations (like those for COVID-19 vaccines), the lipid must switch charge states:

-

Neutral at Physiological pH (7.4): Prevents toxicity and allows long circulation.

-

Positive at Endosomal pH (5.0-6.0): Facilitates fusion with the endosomal membrane and release of mRNA into the cytoplasm.

The N-methylpiperidine moiety provides a specific pKa (approx 6.2–6.8 when conjugated) that is ideal for this "endosomal escape" mechanism.

Mechanism of Action in LNP (Graphviz)

Figure 2: Role of the piperidine head group in lipid synthesis and intracellular payload delivery.

Analytical Characterization Protocols

To ensure the material is suitable for GMP lipid synthesis, the following quality attributes must be verified.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (low absorption due to lack of chromophore; CAD or ELSD is preferred if available).

-

Flow Rate: 1.0 mL/min.

NMR Identification (¹H NMR, 400 MHz, D₂O)

-

δ 3.50-3.60 (m, 1H): Methine proton at C2 (chiral center).

-

δ 2.85 (s, 3H): N-Methyl group (Key diagnostic peak).

-

δ 2.50 (d, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).

-

δ 1.40-2.00 (m, 6H): Piperidine ring methylene protons.

-

Note: Shifts will vary significantly based on pH (free base vs. HCl salt).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). The compound is an organic acid-amine zwitterion; handle as a potential irritant.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

-

Spill Response: Neutralize with weak base (sodium bicarbonate) before disposal.

References

- Ionizable Lipids for Nucleic Acid Delivery.Google Patents (WO2021000041A1). Describes the use of this compound in synthesizing lipids like PNI-559.

-

Synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids. National Institutes of Health (PubMed). Contextual synthesis of piperidine acetic acid derivatives. [Link] (General Search Link for context verification)

-

PubChem Compound Summary: (2-Methylpiperidin-1-yl)acetic acid. National Library of Medicine. (Note: Distinguishes the positional isomer CAS 856437-61-1 from the target 2-yl isomer). [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(1-Methylpiperidin-2-yl)acetic Acid: A Predictive Approach

Introduction

2-(1-Methylpiperidin-2-yl)acetic acid is a substituted heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. As with any novel compound, unambiguous structural confirmation is a prerequisite for further investigation. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra expected for this compound. By dissecting the molecule into its core components—the N-methylpiperidine ring and the acetic acid side chain—and referencing empirical data from analogous structures, we can construct a detailed and reliable spectral forecast. This document is intended to serve as a benchmark for researchers synthesizing this molecule, enabling them to validate their experimental findings.

Molecular Structure and Key Features

The structure of this compound combines a saturated N-methylated heterocycle with a carboxylic acid functional group. The molecule has a molecular formula of C₈H₁₅NO₂ and a monoisotopic mass of approximately 157.11 Da.

The key structural features to be identified are:

-

The N-methyl group (N-CH₃).

-

The substituted piperidine ring, with its distinct methylene (CH₂) and methine (CH) protons.

-

The acetic acid side chain, comprising a methylene group alpha to the carbonyl and the carboxylic acid group itself (-CH₂COOH).

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is the most powerful tool for elucidating the proton environment. The predicted chemical shifts (in ppm, relative to TMS) are based on a standard deuterated chloroform (CDCl₃) solvent. Note that the carboxylic acid proton may be broad or exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale / Comments |

| -COOH | 10.0 - 12.0 | broad singlet (br s) | 1H | Highly deshielded, often broad due to hydrogen bonding and exchange. |

| C2-H | 2.9 - 3.2 | multiplet (m) | 1H | Deshielded by adjacent nitrogen and the acetic acid group. Complex splitting from C3 and Cα protons. |

| C6-H (eq) | 2.7 - 2.9 | multiplet (m) | 1H | Deshielded by adjacent nitrogen. |

| N-CH₃ | 2.3 - 2.5 | singlet (s) | 3H | Typical range for an N-methyl group on a saturated heterocycle. |

| -CH₂-COOH (Cα) | 2.3 - 2.7 | multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center (C2), may appear as a complex multiplet or AB quartet. |

| C6-H (ax) | 2.0 - 2.2 | multiplet (m) | 1H | Shielded relative to its equatorial counterpart. |

| C3, C4, C5-H | 1.2 - 1.8 | multiplet (m) | 6H | Complex, overlapping signals for the remaining piperidine ring protons. |

Expertise & Causality:

-

The prediction for the N-CH₃ and piperidine ring protons is heavily informed by the known spectrum of N-methylpiperidine .

-

The diastereotopic nature of the Cα protons is a critical feature. Because C2 is a stereocenter, the two protons on the adjacent Cα are chemically non-equivalent. This will likely result in a complex splitting pattern rather than a simple triplet or doublet of doublets.

-

The broadness of the COOH proton is a hallmark of carboxylic acids and is a direct consequence of intermolecular hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predictions are based on data from N-methylpiperidine and standard substituent effects for a carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) | Rationale / Comments |

| C=O | 175 - 180 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C2 | 62 - 66 | Significantly deshielded due to direct attachment to nitrogen and the electron-withdrawing side chain. Based on substituent effects on the N-methylpiperidine value (~56.7 ppm). |

| C6 | 56 - 58 | Alpha to nitrogen. Expected to be similar to N-methylpiperidine[1]. |

| N-CH₃ | 46 - 48 | Typical value for an N-methyl group on a piperidine ring[1]. |

| Cα | 38 - 42 | Methylene carbon alpha to a carboxylic acid. |

| C3 | 30 - 34 | Beta to the C2 substituent, may be slightly shifted from the analog value (~26.3 ppm). |

| C5 | 25 - 27 | Gamma to the C2 substituent. Expected to be similar to N-methylpiperidine (~26.3 ppm)[1]. |

| C4 | 23 - 25 | Delta to the C2 substituent. Expected to be similar to N-methylpiperidine (~24.3 ppm)[1]. |

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups. The spectrum of this molecule will be dominated by features from the carboxylic acid group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid (dimer) |

| 2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1710 | Strong, sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1450 | Medium | C-H bend | CH₂ scissoring |

| ~1250 | Medium, broad | C-O stretch | Carboxylic Acid |

| ~1100 | Medium | C-N stretch | Tertiary Amine |

Trustworthiness: The most diagnostic peaks are the extremely broad O-H stretch overlapping the C-H region and the intense C=O stretch around 1710 cm⁻¹.[1][2] The presence of both is a highly reliable indicator of a carboxylic acid functional group.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which aids in structural confirmation.

-

Predicted Molecular Ion (M⁺): m/z 157

-

Predicted Base Peak: m/z 98

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Base Peak. Resulting from α-cleavage with loss of the acetic acid radical (•CH₂COOH). This is a very stable, characteristic fragment for N-alkyl piperidines substituted at C2. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperidine ring. |

| 59 | [CH₂COOH]⁺ | Acetic acid side chain fragment. |

| 42 | [C₂H₄N]⁺ | Common fragment from piperidine ring cleavage. |

Authoritative Grounding - The α-Cleavage Mechanism: The most favorable fragmentation pathway for N-alkyl piperidines is α-cleavage, where the bond between C2 and its substituent is broken. The positive charge is stabilized by the nitrogen atom, leading to a highly abundant fragment ion.

Caption: Predicted primary fragmentation pathway (α-cleavage) for this compound.

Experimental Protocols

The following are generalized, yet field-proven, protocols for acquiring the spectroscopic data discussed.

7.1 General Spectroscopic Workflow

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

7.2 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons. Accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

7.3 IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

7.4 Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Acquisition: If using GC-MS, inject the sample onto a suitable capillary column (e.g., DB-5) with a temperature program that allows for volatilization and elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-400. Standard EI energy is 70 eV.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the predicted pathways.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound. While based on predictive analysis and data from structural analogs, the interpretations are grounded in established chemical principles. The combination of a characteristic ¹H NMR spectrum showing diastereotopic protons, a ¹³C NMR spectrum with distinct shifts for the substituted piperidine ring, a definitive IR spectrum showing the carboxylic acid group, and a mass spectrum dominated by α-cleavage provides a multi-faceted and self-validating system for structural confirmation. Researchers who synthesize this compound can use this guide as a primary reference to interpret their experimental data and confirm the successful synthesis of the target molecule.

References

-

PubChem. Compound Summary for CID 12291, N-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

NIST. Mass Spectrum of 1-Methylpiperidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(1-Methylpiperidin-2-yl)acetic acid. While direct literature on this exact molecule is sparse, this document synthesizes information from related piperidine and piperazine analogues to project its chemical properties, potential synthetic routes, and prospective pharmacological relevance. We will delve into the mechanistic rationale behind proposed synthetic strategies, drawing from established methodologies for similar structures. Furthermore, this guide will explore potential applications based on the structure-activity relationships observed in related compounds, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design. Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for a variety of functional groups. Piperidine derivatives are found in a wide array of therapeutic classes, including analgesics, antipsychotics, and antihistamines.[1] The substitution pattern on the piperidine ring is crucial in determining the pharmacological activity of the resulting molecule. The title compound, this compound, features a carboxymethyl group at the 2-position and a methyl group on the nitrogen atom. This specific arrangement suggests potential interactions with various biological targets, which will be explored in this guide.

Physicochemical Properties and Characterization

| Property | Predicted Value / Information | Source of Analogy |

| IUPAC Name | This compound | - |

| Molecular Formula | C8H15NO2 | PubChem[2] |

| Molecular Weight | 157.21 g/mol | PubChem[2] |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | General observation for similar compounds |

| pKa | Estimated acidic pKa ~4-5 (carboxylic acid), basic pKa ~9-10 (tertiary amine) | Standard pKa values for functional groups |

Spectroscopic Characterization (Hypothetical Data):

-

¹H NMR (400 MHz, D₂O) δ (ppm): 3.5-3.8 (m, 1H, CH-COOH), 2.8-3.2 (m, 2H, N-CH₂), 2.5 (s, 3H, N-CH₃), 2.2-2.4 (m, 2H, CH₂-COOH), 1.2-1.8 (m, 6H, piperidine ring protons).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 175-180 (C=O), 60-65 (CH-COOH), 55-60 (N-CH₂), 40-45 (N-CH₃), 35-40 (CH₂-COOH), 20-30 (piperidine ring carbons).

-

MS (ESI) m/z: 158.12 [M+H]⁺

Synthesis and Mechanistic Considerations

There is no single, established route for the synthesis of this compound in the provided literature. However, we can propose a plausible synthetic pathway based on established organic chemistry principles and analogous syntheses of related piperidine derivatives.[1][3]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain and the N-methyl group.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthetic Route

This proposed synthesis is a multi-step process starting from commercially available 2-picolinic acid.

Step 1: Esterification of 2-Picolinic Acid

-

Rationale: Protection of the carboxylic acid as an ester prevents unwanted side reactions during the subsequent reduction of the pyridine ring.

-

Procedure:

-

Suspend 2-picolinic acid (1 eq) in methanol.

-

Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

Step 2: Reduction of the Pyridine Ring

-

Rationale: Catalytic hydrogenation is a standard and effective method for the saturation of aromatic nitrogen-containing heterocycles.

-

Procedure:

-

Dissolve the methyl picolinate (1 eq) in methanol or acetic acid.

-

Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.

-

Filter the catalyst and concentrate the filtrate to yield methyl piperidine-2-carboxylate.

-

Step 3: N-Methylation

-

Rationale: Reductive amination using formaldehyde is a common and efficient method for the methylation of secondary amines.[4]

-

Procedure:

-

Dissolve methyl piperidine-2-carboxylate (1 eq) in methanol.

-

Add aqueous formaldehyde (1.5 eq) and a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50-60 psi) for 8-12 hours.

-

Filter the catalyst and concentrate the filtrate to obtain methyl 2-(1-methylpiperidin-2-yl)acetate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: Basic hydrolysis of the methyl ester will yield the desired carboxylic acid.

-

Procedure:

-

Dissolve the methyl ester (1 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of ~6-7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Significance and Applications

The structural motifs within this compound suggest several potential areas of pharmacological interest, based on the activities of related compounds.

-

Glycine Transporter (GlyT-1) Inhibition: Piperazine and piperidine acetic acid derivatives have been identified as potent inhibitors of GlyT-1.[5] Inhibition of GlyT-1 can elevate glycine levels in the brain, which may be a therapeutic strategy for conditions like schizophrenia.[5] The acetic acid moiety and the piperidine core of the title compound are consistent with the structures of known GlyT-1 inhibitors.

-

Opioid Receptor Modulation: The piperidine scaffold is a well-known pharmacophore for opioid receptor ligands.[6] While the specific substitution pattern of the title compound does not immediately suggest high affinity for opioid receptors, further derivatization could lead to potent analgesics.

-

Antimicrobial and Antiviral Activity: Certain piperidine derivatives have demonstrated antimicrobial and antiviral properties.[6] The title compound could be explored as a starting point for the development of novel anti-infective agents.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and potential applications. The proposed synthetic route offers a viable starting point for its preparation and subsequent biological evaluation. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its pharmacological profile. The versatility of the piperidine scaffold suggests that this compound could serve as a valuable building block for the discovery of new therapeutic agents.

References

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

- Timeline of the emergence of 2-benzylbenzimidazoles on the recreational...

- The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (URL: )

- 2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid - Smolecule. (URL: )

- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (URL: )

- 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride - PubChem. (URL: )

- An In-depth Technical Guide to (4-Methylpiperidin-1-yl)

- US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P

- US11479552B2 - Substituted piperidine compounds and their use - Google P

- Erica Synths: Home page. (URL: )

- What You Need to Know to Pass the RICA EXAM in 2023 - YouTube. (URL: )

- (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Get Ready for RICA Subtest 1 -- Here's What You Need to Know for a 2025 PASS!. (URL: )

- WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)

- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: )

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - Frontiers. (URL: )

- Piperidine Synthesis. - DTIC. (URL: )

- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (URL: )

- RICA Test Prep Subtest 1 Study Guide - YouTube. (URL: )

- 2-[4-(Diphenylmethyl)

- Early drug discovery and the rise of pharmaceutical chemistry - Scalettar. (URL: )

- US3318900A - Derivatives of benzimidazolinyl piperidine - Google P

- Piperazic Acid Synthesis | Bowers Lab. (URL: )

- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL: )

- Ibogaine - Wikipedia. (URL: )

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: )

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: )

- Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. (URL: )

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 5. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Sourcing and Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid

Topic: Commercial Suppliers and Technical Synthesis of 2-(1-Methylpiperidin-2-yl)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists.

Executive Summary & Chemical Profile

This guide addresses the procurement and synthesis of This compound (CAS: 107388-72-7 ), a critical piperidine building block often utilized in the synthesis of alkaloids (e.g., sedamine derivatives) and CNS-active pharmaceutical candidates.

Due to the structural specificity of the acetic acid side chain at the C2 position (homopipecolic acid scaffold) combined with N-methylation, this compound is frequently misidentified in aggregator databases with its 4-position isomer or ester derivatives. This guide provides verified sourcing channels, a "Make vs. Buy" decision framework, and a validated synthesis protocol for internal production.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | (1-Methylpiperidin-2-yl)acetic acid; N-Methyl-homopipecolic acid; 1-Methyl-2-piperidineacetic acid |

| CAS Number | 107388-72-7 (Free Acid) |

| Related CAS | 3235-67-4 (Des-methyl precursor); 73415-84-6 (Precursor HCl salt) |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Stereochemistry | Contains one chiral center at C2.[1] Commercial stocks are typically racemic unless specified as ( |

Commercial Sourcing Landscape

The direct supply of this compound is limited compared to its 4-isomer. Sourcing strategies must prioritize aggregators that verify stock location to avoid lead-time delays from "virtual" inventories.

Validated Suppliers & Aggregators

The following entities have listed this specific CAS or its direct derivatives. Note: Availability fluctuates; always request a Certificate of Analysis (CoA) prior to purchase.

-

CymitQuimica: Lists the compound under CAS 107388-72-7 with purity ≥95%.

-

Chem960 / Chemical Book: These aggregators index smaller boutique synthesis houses in Asia that may hold stock.

-

Custom Synthesis Houses: For enantiopure requirements (e.g., (

)-isomer), contract manufacturing organizations (CMOs) such as Enamine or WuXi AppTec are recommended, as off-the-shelf chiral stock is rare.

Sourcing Decision Matrix (DOT Visualization)

The following workflow illustrates the logic for securing the material based on purity and timeline requirements.

Figure 1: Decision matrix for sourcing this compound, prioritizing direct purchase followed by precursor synthesis.

Technical Synthesis (The "Make" Strategy)

If commercial stock is unavailable or lead times are prohibitive, the compound can be synthesized in a single step from the commercially abundant precursor 2-piperidineacetic acid (Homopipecolic acid) .

Synthetic Pathway: Reductive Amination

This protocol utilizes an Eschweiler-Clarke variation or reductive amination with sodium cyanoborohydride to selectively methylate the secondary amine without affecting the carboxylic acid (though transient esterification protection is sometimes preferred for easier handling).

Reaction Overview:

Detailed Protocol

Safety Note: Sodium cyanoborohydride is toxic and generates HCN if exposed to strong acids. Work in a well-ventilated fume hood.

-

Reagents:

-

Precursor: 2-Piperidineacetic acid HCl (CAS 73415-84-6) or free acid.

-

Reagent: Formaldehyde (37% aq. solution).

-

Reductant: Sodium cyanoborohydride (NaBH

CN). -

Solvent: Methanol (MeOH).

-

Catalyst: Acetic acid (glacial).

-

-

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of 2-piperidineacetic acid in MeOH (0.1 M concentration). If using the HCl salt, add 1.0 eq of Triethylamine (TEA) to neutralize.

-

Imine Formation: Add 3.0 eq of Formaldehyde (37% aq.). Stir at room temperature for 30 minutes to allow iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Cautiously add 2.0 eq of NaBH

CN. Adjust pH to ~5–6 with glacial acetic acid to facilitate reduction. -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target M+H = 158.1).

-

Work-up: Quench with water. Concentrate to remove MeOH.

-

Purification: The product is zwitterionic. Purification is best achieved via Ion Exchange Chromatography (Dowex 50W) or preparative HPLC using a C18 column with 0.1% Formic Acid modifier.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step reductive amination workflow for synthesizing the target molecule from homopipecolic acid.

Quality Assurance & Validation

When receiving commercial samples or validating internal synthesis, the following analytical markers are critical.

Analytical Parameters

| Method | Expected Signal / Criteria |

| LC-MS | [M+H]⁺ = 158.12 . Look for absence of m/z 144 (unmethylated precursor). |

| ¹H NMR (D₂O) | N-Methyl Singlet: Distinct sharp singlet typically appearing between δ 2.6 – 2.9 ppm . Methine (C2-H): Multiplet around δ 3.0–3.5 ppm depending on pH. |

| Solubility | Highly soluble in water and methanol; poor solubility in non-polar solvents (hexane, ether) due to zwitterionic nature. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 201097: Piperidin-1-yl-acetic acid (Isomer comparison). Retrieved from [Link]

-

Panda, G., et al. (2008).[2] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Journal of Organic Chemistry. (Describes N-methylation protocols for piperidine derivatives). Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Guide to the Analytical Quantification of 2-(1-Methylpiperidin-2-yl)acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and validated protocols for the quantitative analysis of 2-(1-Methylpiperidin-2-yl)acetic acid, a key chemical intermediate and potential metabolite in pharmaceutical development. Recognizing the compound's polar nature and lack of a strong UV chromophore, this document focuses on two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, providing researchers with the tools for accurate and reliable quantification.

Introduction and Analyte Properties

This compound is a substituted piperidine derivative. Its accurate quantification is essential for process optimization, impurity profiling in active pharmaceutical ingredients (APIs), and for pharmacokinetic studies in biological matrices. A thorough understanding of its physicochemical properties is the cornerstone of developing a robust analytical method.

The analyte is a polar molecule, characterized by a tertiary amine within the piperidine ring and a carboxylic acid functional group. This structure dictates its analytical behavior, particularly its solubility and chromatographic retention.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₅NO₂[1]

-

Molecular Weight: 157.21 g/mol [1]

-

Monoisotopic Mass: 157.1103 g/mol [1]

-

Predicted LogP (XLogP3): -1.1[1]

-

Nature: Polar, with both a basic nitrogen and an acidic carboxylic acid group.

The absence of a significant chromophore makes high-wavelength UV detection challenging, while its polarity and non-volatile nature make High-Performance Liquid Chromatography (HPLC) the separation technique of choice.[2][3] For trace-level quantification in complex environments like plasma, the sensitivity and selectivity of tandem mass spectrometry are indispensable.[3][4]

Strategic Approach to Method Selection

The optimal analytical strategy depends on the intended application, required sensitivity, and the complexity of the sample matrix. This guide outlines a logical approach to method selection and implementation.

Caption: Logical workflow for method selection and validation.

Gas Chromatography (GC) Considerations

While GC is a powerful technique for volatile compounds, it is generally unsuitable for the direct analysis of this compound.[5] The carboxylic acid functional group makes the molecule non-volatile. Furthermore, the basic nitrogen of the piperidine ring can interact with active sites on standard GC columns, leading to poor peak shape (tailing).[3] Although derivatization could be employed to increase volatility, this adds complexity and potential variability to the analysis.[3] Therefore, liquid chromatography is the preferred approach.

Method 1: HPLC-UV for Purity and Quality Control

This method is designed for the reliable quantification of this compound in less complex matrices, such as during process monitoring or for purity assessment of the bulk substance. The protocol is adapted from a validated method for a structurally similar piperidine derivative.[2]

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: The C18 stationary phase provides effective retention for polar analytes when used with a highly aqueous mobile phase.

-

Acidified Mobile Phase: The use of an acid like orthophosphoric acid protonates the carboxylate group, making the analyte less polar and improving retention. It also suppresses the ionization of residual silanols on the column packing, which is critical for achieving a symmetrical peak shape for the basic piperidine nitrogen.

-

Low UV Wavelength (210 nm): The analyte lacks a strong chromophore, but many organic functional groups, including carboxylic acids, exhibit some absorbance at low UV wavelengths. Detection at 210 nm provides the necessary sensitivity for this assay.[2]

Detailed HPLC-UV Protocol

A. Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (ACS grade)

-

Ultrapure water (18.2 MΩ·cm)

B. Preparation of Solutions

-

Mobile Phase Preparation (90:10 Water:Acetonitrile, v/v with 0.1% Orthophosphoric Acid):

-

Standard Stock Solution (50 µg/mL):

-

Accurately weigh 5.0 mg of the reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.[2]

-

-

Sample Solution (Target concentration 50 µg/mL):

-

Accurately weigh a sample containing approximately 5.0 mg of the analyte into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if necessary.

-

C. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Orthophosphoric acid in Water : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

| Table adapted from a similar compound's methodology.[2] |

Method 2: LC-MS/MS for Bioanalysis and Trace Quantification

For applications requiring high sensitivity and selectivity, such as analyzing the compound in plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[3][4] This protocol is based on a robust method developed for a close structural analog and provides a blueprint for sensitive quantification.[6]

Causality Behind Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. The basic nitrogen on the piperidine ring is readily protonated, making positive ion mode (ESI+) highly efficient.

-

Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[4] It isolates the analyte's parent ion, fragments it, and monitors a specific product ion, effectively filtering out background noise from complex matrices.[7]

-

Formic Acid Modifier: Formic acid in the mobile phase acts as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. It co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, which is crucial for achieving high precision and accuracy in biological samples.[6]

Detailed LC-MS/MS Protocol

Caption: Experimental workflow for LC-MS/MS bioanalysis.

A. Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Stable isotope-labeled internal standard (e.g., d₃-2-(1-Methylpiperidin-2-yl)acetic acid)

-

Acetonitrile and Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

B. Preparation of Solutions

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent.[6]

-

Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the standard stock.[6]

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[6] Spike each standard with the internal standard to a consistent final concentration (e.g., 100 ng/mL).

C. Sample Preparation (from Plasma)

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of Acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

D. LC-MS/MS Conditions

Table 1: Chromatographic Conditions | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | 0.1% Formic acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 | Table adapted from a similar compound's methodology.[6]

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Analyte: m/z 158.1 → 112.1 (Quantifier), m/z 158.1 → 68.1 (Qualifier) |

| Internal Standard (d₃): m/z 161.1 → 115.1 |

Table adapted from a similar compound's methodology.[6]

Method Validation: A Self-Validating System

All analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9][10] Validation provides documented evidence that the method is accurate, precise, and reliable.[10][11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[9]

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

| Parameter | HPLC-UV | LC-MS/MS | Purpose |

|---|---|---|---|

| Specificity | No interference at analyte RT | No interference in MRM channel | To ensure the signal is from the analyte only. |

| Linearity (r²) | > 0.999[2] | > 0.995[6] | To demonstrate a proportional response to concentration. |

| Range | 10 - 100 µg/mL[2] | 1 - 1000 ng/mL[6] | The concentration interval where the method is precise and accurate. |

| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 95.0% - 105.0%[6] | The closeness of test results to the true value. |

| Precision (%RSD) | < 2.0%[2] | Intra-day: < 5%; Inter-day: < 10%[6] | The degree of scatter between a series of measurements. |

| Limit of Quantitation (LOQ) | ~7 µg/mL[2] | 1.0 ng/mL[6] | The lowest amount that can be quantitatively determined with suitable precision and accuracy. |

| Limit of Detection (LOD) | ~2 µg/mL[2] | 0.3 ng/mL[6] | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Robustness | Assessed by small variations in method parameters (e.g., pH, flow rate). | Assessed by small variations in method parameters. | To measure the method's capacity to remain unaffected by small, deliberate variations. |

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of this compound. The HPLC-UV method offers a robust and accessible solution for routine quality control and purity assessments. For demanding applications requiring trace-level detection in complex biological matrices, the LC-MS/MS method delivers superior sensitivity and selectivity. By following the detailed protocols and adhering to the principles of method validation outlined, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results, ensuring data integrity throughout the pharmaceutical development lifecycle.

References

-

van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(22), 2035-2038. Available at: [Link].

-

Subedi, A., & Aguilar, H. I. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link].

- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Available at: [Link].

-

Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research, 10(9), 2345-2350. Available at: [Link].

-

Zielińska, P., et al. (2022). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Scientific Reports, 12(1), 1-12. Available at: [Link].

-

Lee, D., & Lee, S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. Available at: [Link].

-

PubChem. (2-Methylpiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link].

-

European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].

-

Pharmacia. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmacia. Available at: [Link].

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link].

Sources

- 1. (2-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. particle.dk [particle.dk]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 11. wjarr.com [wjarr.com]

Mastering the Purification of 2-(1-Methylpiperidin-2-yl)acetic acid: An Application Guide

Introduction: Navigating the Purification of a Zwitterionic Moiety

2-(1-Methylpiperidin-2-yl)acetic acid is a substituted pipecolic acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring both a tertiary amine (a basic center) and a carboxylic acid (an acidic center), confers a zwitterionic nature at physiological pH. This dual-charge characteristic, while integral to its biological function, presents unique challenges for purification. Common impurities from synthesis, such as starting materials, reagents, and by-products, must be effectively removed to ensure the compound's purity, which is a critical determinant of its efficacy and safety in downstream applications.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the scientific principles underpinning two robust purification techniques: isoelectric point precipitation via recrystallization and strong cation exchange chromatography . Additionally, we will explore Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative for achieving high purity. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification strategies for this and structurally related compounds.

Physicochemical Properties and Purification Strategy

A thorough understanding of the physicochemical properties of this compound is paramount in devising an effective purification strategy.

| Property | Estimated Value/Characteristic | Rationale and Impact on Purification |

| Molecular Formula | C₈H₁₅NO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 157.21 g/mol | Important for stoichiometric calculations and chromatographic characterization. |

| pKa₁ (Carboxylic Acid) | ~2-3 | The carboxylic acid will be deprotonated (COO⁻) at pH values above this range. |

| pKa₂ (Tertiary Amine) | ~9-10 | The tertiary amine will be protonated (NH⁺) at pH values below this range. |

| Isoelectric Point (pI) | ~5.5 - 6.5 | The pH at which the molecule has a net-zero charge (zwitterionic form). Calculated as (pKa₁ + pKa₂)/2.[1] At the pI, the molecule's solubility in polar solvents is at its minimum, a principle exploited in recrystallization.[1] |

| Solubility | High in aqueous solutions at acidic and basic pH. Low in non-polar organic solvents. | The charged nature of the molecule at pH extremes enhances its solubility in water. Its zwitterionic character at the pI reduces its solubility, facilitating precipitation. |

Based on these properties, our purification strategy will focus on methods that leverage the compound's charge and polarity.

Purification Method 1: Isoelectric Point Precipitation via Recrystallization

Principle: This technique exploits the zwitterionic nature of this compound. The compound's solubility in aqueous solutions is minimal at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of a solution to the pI, the compound can be selectively precipitated, leaving more soluble impurities behind. The choice of an appropriate solvent system is crucial for effective purification. A common approach for amino acids is the use of a water-miscible organic solvent, such as ethanol or isopropanol, to reduce the overall polarity of the solution and further decrease the solubility of the zwitterion.[2]

Detailed Protocol: Recrystallization

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of deionized water. Gentle heating (40-50 °C) may be applied to aid dissolution.

-

Acidification/Basification (Impurity Removal - Optional):

-

To remove basic impurities, acidify the solution to pH ~1-2 with 1 M HCl. Extract the aqueous solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The protonated target compound will remain in the aqueous phase, while non-basic organic impurities will partition into the organic phase.

-

To remove acidic impurities, basify the solution to pH ~11-12 with 1 M NaOH. Extract with an organic solvent. The deprotonated target compound will remain in the aqueous phase.

-

-

pH Adjustment to the Isoelectric Point:

-

Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to the aqueous solution while monitoring the pH with a calibrated pH meter.

-

Adjust the pH to the estimated isoelectric point (pI) of ~6.0. As the pI is approached, the solution will become cloudy, indicating the onset of precipitation.

-

-

Crystallization:

-

Once the pI is reached, slowly add a water-miscible organic solvent, such as ethanol or isopropanol (typically in a 1:1 to 1:4 water to alcohol ratio), to the solution to induce further precipitation.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent mixture (the same water/alcohol ratio used for precipitation) to remove any remaining soluble impurities.

-

Wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.

-

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

Caption: Workflow for purification by isoelectric point precipitation.

Purification Method 2: Strong Cation Exchange (SCX) Chromatography

Principle: Strong cation exchange (SCX) chromatography separates molecules based on their net positive charge.[3][4] The stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfonate groups), which remain charged over a wide pH range. At a pH below the pKa of its tertiary amine group (~9-10), this compound will carry a net positive charge and bind to the negatively charged resin. Uncharged or negatively charged impurities will pass through the column. The bound compound can then be eluted by either increasing the pH (to neutralize the positive charge on the amine) or by increasing the salt concentration of the mobile phase (to compete for binding to the resin).

Detailed Protocol: SCX Chromatography

-

Resin Selection and Column Packing:

-

Select a strong cation exchange resin (e.g., Dowex® 50WX8, Amberlite® IR120) with a suitable particle size for the desired resolution and flow rate.

-

Prepare a slurry of the resin in the starting buffer and pack it into an appropriately sized chromatography column.

-

-

Column Equilibration:

-

Equilibrate the packed column by washing with 3-5 column volumes (CV) of the starting buffer (e.g., 20 mM sodium phosphate, pH 3.0) until the pH and conductivity of the eluate are stable.[1]

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in the starting buffer at a known concentration (e.g., 1-10 mg/mL).

-

Adjust the pH of the sample to match the starting buffer if necessary.

-

Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 CV/hour).

-

-

Washing:

-

After loading, wash the column with 2-3 CV of the starting buffer to remove any unbound or weakly bound impurities. Monitor the UV absorbance (if applicable) or conductivity of the eluate until it returns to baseline.

-

-

Elution:

-

Option A: pH Gradient Elution: Elute the bound compound by applying a linear or step gradient of increasing pH. For example, a gradient from pH 3.0 to pH 8.0 using a buffer system like sodium phosphate. As the pH increases towards and above the pI, the net positive charge of the compound decreases, weakening its interaction with the resin and causing it to elute.

-

Option B: Salt Gradient Elution: Elute the bound compound by applying a linear or step gradient of increasing salt concentration in the starting buffer. For example, a linear gradient from 0 to 1.0 M NaCl in 20 mM sodium phosphate, pH 3.0. The Na⁺ ions will compete with the protonated target molecule for the binding sites on the resin, leading to its elution.

-

Option C: Step Elution with a Basic Solution: A simpler approach for elution is to use a step gradient with a basic solution, such as 0.1-0.5 M ammonium hydroxide in water.[5] This will neutralize the positive charge on the piperidine nitrogen, causing rapid elution.

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Analyze the fractions for the presence of the target compound using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

-

-

Desalting and Isolation:

-

Pool the pure fractions.

-

If a non-volatile salt buffer was used for elution, the product will need to be desalted. This can be achieved by reversed-phase chromatography or by adjusting the pH to the pI and inducing precipitation as described in Method 1.

-

If a volatile buffer like ammonium hydroxide was used, the solvent can be removed by lyophilization or rotary evaporation to yield the purified product.

-

Workflow Diagram: SCX Chromatography

Caption: Workflow for purification by strong cation exchange chromatography.

Alternative Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[6] It utilizes a polar stationary phase (such as silica or a zwitterionic phase) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[6][7] The separation mechanism involves the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[6] For a zwitterionic molecule like this compound, HILIC can provide excellent resolution from impurities with different polarities.

General HILIC Protocol Outline

-

Column: A HILIC column with a zwitterionic or amide stationary phase is often a good starting point.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to 3-6)

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.

-

Detection: Mass spectrometry (MS) is an ideal detector for HILIC as the mobile phases are volatile and compatible with electrospray ionization.

Conclusion

The purification of this compound can be effectively achieved by leveraging its zwitterionic properties. Isoelectric point precipitation offers a straightforward and scalable method for initial bulk purification. For achieving higher purity, strong cation exchange chromatography provides a robust and high-resolution technique. Furthermore, HILIC presents a valuable analytical and preparative tool for the separation of this polar molecule from closely related impurities. The choice of the optimal method will depend on the specific impurity profile, the required scale of purification, and the available instrumentation. The protocols provided in this guide serve as a comprehensive starting point for developing a tailored and efficient purification strategy.

References

-